benzyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate
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Description
Benzyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate is a useful research compound. Its molecular formula is C19H14FN5O2S and its molecular weight is 395.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with the [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been used as templates for designing new lsd1 inhibitors .
Mode of Action
Docking studies of similar compounds indicate that the interaction between the nitrogen atom in the pyridine ring and met332 could be responsible for the improved activity .
Biochemical Pathways
Compounds with similar structures have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have shown good antitumor activities .
Action Environment
The ability of hydrogen bond accepting and donating characteristics makes similar compounds a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Properties
IUPAC Name |
benzyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2S/c20-14-6-8-15(9-7-14)25-18-17(23-24-25)19(22-12-21-18)28-11-16(26)27-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZVYBYYCBFXKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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